2-(1H-indol-1-yl)-1-(3-phenylazepan-1-yl)ethanone
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Overview
Description
2-(1H-indol-1-yl)-1-(3-phenylazepan-1-yl)ethanone is a synthetic organic compound that features an indole ring and a phenylazepane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-1-yl)-1-(3-phenylazepan-1-yl)ethanone typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formation of the Phenylazepane Moiety: The phenylazepane moiety can be synthesized through the cyclization of a suitable precursor, such as a phenyl-substituted amine, under basic conditions.
Coupling of the Indole and Phenylazepane Moieties: The final step involves the coupling of the indole and phenylazepane moieties through a condensation reaction, typically using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-1-yl)-1-(3-phenylazepan-1-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the indole or phenylazepane moieties are replaced with other groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, acidic or basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
2-(1H-indol-1-yl)-1-(3-phenylazepan-1-yl)ethanone has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, such as anti-inflammatory, anticancer, and antimicrobial activities.
Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used as a tool to study biological processes and pathways, particularly those involving indole and azepane derivatives.
Industrial Applications: The compound may be used in the synthesis of other complex molecules or as a precursor in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-(1H-indol-1-yl)-1-(3-phenylazepan-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The indole ring can interact with various biological receptors, while the phenylazepane moiety may enhance the compound’s binding affinity and selectivity. The compound may modulate signaling pathways, enzyme activity, or gene expression, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-1-yl)-1-(3-phenylpiperidin-1-yl)ethanone: Similar structure with a piperidine ring instead of an azepane ring.
2-(1H-indol-1-yl)-1-(3-phenylmorpholin-1-yl)ethanone: Similar structure with a morpholine ring instead of an azepane ring.
2-(1H-indol-1-yl)-1-(3-phenylpyrrolidin-1-yl)ethanone: Similar structure with a pyrrolidine ring instead of an azepane ring.
Uniqueness
2-(1H-indol-1-yl)-1-(3-phenylazepan-1-yl)ethanone is unique due to the presence of the seven-membered azepane ring, which imparts distinct steric and electronic properties compared to its five- or six-membered ring analogs. This uniqueness may result in different biological activities and applications.
Properties
IUPAC Name |
2-indol-1-yl-1-(3-phenylazepan-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O/c25-22(17-23-15-13-19-10-4-5-12-21(19)23)24-14-7-6-11-20(16-24)18-8-2-1-3-9-18/h1-5,8-10,12-13,15,20H,6-7,11,14,16-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBTUXKVKKVEJKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=CC=C2)C(=O)CN3C=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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